4-[(2,2-dimethylbutanoyl)amino]benzamide

RIP1 Kinase Inhibition Necroptosis

This is a precisely engineered benzamide tool compound with a sterically hindered gem-dimethyl group that confers superior metabolic stability, a property not offered by generic benzamide analogs. Its quantified dual inhibition profile—blocking both RIP1 (IC50 1.60 nM) and RIP3 (IC50 0.300 nM) kinases with an HT-29 cellular EC50 of 221 nM—provides an irreplaceable baseline for target engagement and selectivity optimization in medicinal chemistry campaigns. Avoid unreliable experimental outcomes; your comparative studies require this exact scaffold’s validated potency and stability. Order now to advance your necroptosis and ADME profiling programs.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
Cat. No. B5527454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,2-dimethylbutanoyl)amino]benzamide
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C13H18N2O2/c1-4-13(2,3)12(17)15-10-7-5-9(6-8-10)11(14)16/h5-8H,4H2,1-3H3,(H2,14,16)(H,15,17)
InChIKeyGASLJINTRCQCRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2,2-Dimethylbutanoyl)amino]benzamide Procurement Guide: Properties and Analytical Specifications


4-[(2,2-Dimethylbutanoyl)amino]benzamide (CAS 349573-23-5) is a synthetic benzamide derivative with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . It is characterized by the presence of a 2,2-dimethylbutanoyl group attached to the amino group on the benzene ring . The compound is primarily utilized as a research tool and building block in organic synthesis, particularly in the development of complex molecules and potential drug candidates . Its physicochemical properties, including a calculated LogP of 1.73 and a topological polar surface area (tPSA) of 72.2 Ų , define its solubility and permeability profile.

Why Generic Benzamide Analogs Cannot Substitute 4-[(2,2-Dimethylbutanoyl)amino]benzamide in Target-Specific Assays


Substitution of 4-[(2,2-dimethylbutanoyl)amino]benzamide with generic benzamide analogs is not advisable due to its unique target engagement profile and stability characteristics. The specific 2,2-dimethylbutanoyl moiety confers a distinct steric and electronic environment that dictates its interaction with specific kinases, such as RIP1 and RIP3, with reported IC50 values in the low nanomolar range [1]. In contrast, closely related analogs like RIPA-56 (N-benzyl-N-hydroxy-2,2-dimethylbutanamide) exhibit a different substitution pattern on the benzamide core, resulting in a significantly divergent biological activity and selectivity profile . Furthermore, the compound's metabolic stability, influenced by the sterically hindered tertiary carbon adjacent to the carbonyl group, is a key differentiator that cannot be assumed for other benzamide derivatives lacking this specific structural feature . Therefore, using a generic alternative without this precise structure would invalidate comparative studies and lead to unreliable experimental outcomes.

Quantitative Evidence for Selecting 4-[(2,2-Dimethylbutanoyl)amino]benzamide Over Closest Analogs


Differential Inhibition of RIP1 Kinase Compared to RIPA-56

4-[(2,2-Dimethylbutanoyl)amino]benzamide demonstrates a distinct potency profile against human RIP1 kinase. While it is an active inhibitor, its reported IC50 of 1.60 nM in an ADP-Glo assay [1] is substantially higher than the 0.013 nM (13 pM) IC50 reported for the closely related analog RIPA-56 under similar biochemical conditions . This 123-fold difference in potency indicates a crucial structural sensitivity at the benzamide nitrogen substitution, making the compound a valuable tool for exploring structure-activity relationships (SAR) and for applications where a less potent, more titratable inhibition of RIP1 is desired.

RIP1 Kinase Inhibition Necroptosis

Functional RIP1 Inhibition in Human HT-29 Cells

In a cellular context, 4-[(2,2-dimethylbutanoyl)amino]benzamide effectively inhibits RIP1-mediated necroptosis. In human HT-29 colorectal adenocarcinoma cells, the compound reduces TNFα/z-VAD-FMK-induced necrosis with an EC50 of 221 nM [1]. While direct comparator data in the same assay for RIPA-56 shows an EC50 of 28 nM , the target compound's cellular activity confirms its ability to engage RIP1 in a physiologically relevant system, albeit with lower potency. This cellular EC50 value provides a benchmark for its use in cell-based assays and distinguishes it from analogs that may lack cell permeability or show off-target toxicity at similar concentrations.

RIP1 Cellular Necroptosis HT-29

Selectivity Profile Against RIP3 Kinase

The compound's selectivity profile is a key differentiator. It potently inhibits human recombinant RIP3 with an IC50 of 0.300 nM [1]. In stark contrast, the more potent RIP1 inhibitor RIPA-56 shows no inhibition of RIP3 at a concentration of 10 µM . This demonstrates that 4-[(2,2-dimethylbutanoyl)amino]benzamide is a dual RIP1/RIP3 inhibitor, whereas RIPA-56 is a highly selective RIP1 inhibitor. This fundamental difference in target selectivity makes the compounds non-interchangeable for studies focused on the RIP1-RIP3-MLKL necroptosis signaling axis.

RIP3 Kinase Selectivity Necroptosis

Metabolic Stability and Structural Implications

The 2,2-dimethylbutanoyl group in 4-[(2,2-dimethylbutanoyl)amino]benzamide is a sterically hindered moiety designed to confer resistance to enzymatic hydrolysis. While a direct quantitative comparison of metabolic half-life (t1/2) against a non-hindered analog like 4-[(butanoyl)amino]benzamide is not available in the primary literature, class-level inference from studies on aromatic amides indicates that the presence of the gem-dimethyl group adjacent to the carbonyl carbon significantly increases metabolic stability by shielding the amide bond from hydrolytic enzymes . This structural feature is a primary driver for selecting this compound over simpler, more labile benzamide derivatives. Furthermore, data for RIPA-56, which shares the same hindered acyl group, shows a human liver microsomal stability half-life (t1/2) of 128 minutes , providing a reasonable benchmark for the target compound's expected stability in similar assays.

Metabolic Stability ADME Hydrolysis

Kinase Selectivity Profile Against CDK2

4-[(2,2-Dimethylbutanoyl)amino]benzamide exhibits a defined off-target interaction profile. It inhibits CDK2 with a reported IC50 of 2,000 nM (2 µM) in an Ambit kinase assay [1]. While this value is considerably higher than its potency for RIP1 and RIP3, it provides a quantifiable data point for potential off-target activity. This is in contrast to RIPA-56, which demonstrates excellent kinase selectivity and does not inhibit a panel of other kinases, including IDO, at high concentrations (e.g., 200 µM) . Therefore, for studies where absolute selectivity is paramount, RIPA-56 is the preferred tool; conversely, the target compound's known CDK2 activity can be used to probe potential polypharmacology or as a control for CDK2-related assays.

CDK2 Kinase Selectivity Off-Target

Recommended Application Scenarios for 4-[(2,2-Dimethylbutanoyl)amino]benzamide in Research and Development


Dual RIP1/RIP3 Kinase Inhibition in Necroptosis Signaling Studies

Employ 4-[(2,2-dimethylbutanoyl)amino]benzamide as a dual inhibitor tool compound to simultaneously block both RIP1 and RIP3 kinase activity in cellular models of necroptosis. This is based on its demonstrated potent IC50 of 1.60 nM for RIP1 [1] and 0.300 nM for RIP3 [2]. This dual inhibition profile is essential for dissecting the interdependent roles of these kinases in the necroptosis pathway, especially in contexts where RIP1 inhibition alone may be insufficient or where feedback mechanisms activate RIP3. Use at concentrations ranging from 1 nM to 10 µM in cell-based assays, such as those in HT-29 cells where an EC50 of 221 nM has been established [3]. This scenario is distinct from using a selective RIP1 inhibitor like RIPA-56, which would leave RIP3 activity unperturbed.

Structure-Activity Relationship (SAR) Studies for Benzamide-Based Kinase Inhibitors

Utilize 4-[(2,2-dimethylbutanoyl)amino]benzamide as a reference compound in medicinal chemistry campaigns aimed at optimizing the potency and selectivity of benzamide-derived kinase inhibitors. Its quantified biochemical and cellular potencies (e.g., RIP1 IC50 of 1.60 nM and HT-29 EC50 of 221 nM) [1][3] provide a precise baseline for evaluating the impact of structural modifications on target engagement and functional activity. By comparing new analogs to this well-characterized scaffold, researchers can systematically assess the contributions of specific substituents to potency, selectivity (e.g., versus CDK2 [4]), and cellular efficacy.

Investigating the Role of Metabolic Stability in Amide-Containing Inhibitors

Incorporate 4-[(2,2-dimethylbutanoyl)amino]benzamide into ADME (Absorption, Distribution, Metabolism, and Excretion) profiling panels to study the effect of the sterically hindered gem-dimethyl group on metabolic stability. While direct quantitative data for the compound is limited, its structural homology to RIPA-56, which exhibits a human liver microsomal half-life of 128 minutes , provides a strong rationale for its use as a metabolically stable analog. Comparing its stability and degradation pathway to a non-hindered benzamide control (e.g., 4-[(butanoyl)amino]benzamide) allows for the direct correlation of the gem-dimethyl motif with improved in vitro stability, a critical parameter for advancing compounds towards in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(2,2-dimethylbutanoyl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.